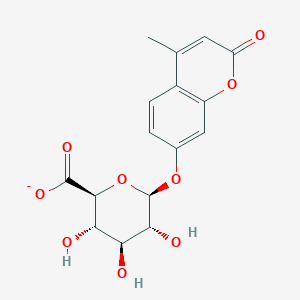

4-methylumbelliferone beta-D-glucuronate

Description

Historical Trajectory and Evolution of Fluorogenic Substrates in Enzymology

The field of enzymology has been profoundly advanced by the development of substrates that produce a detectable signal upon reaction. Initially, many assays relied on chromogenic substrates, which release a colored product. nih.gov The advent of fluorogenic substrates, however, offered a significant leap in sensitivity. thermofisher.com

The concept behind using umbelliferone (B1683723) derivatives as fluorogenic substrates dates back to 1955, when it was observed that while umbelliferone itself fluoresced brightly under UV light, its glucuronide conjugate was virtually non-fluorescent. cdnsciencepub.com This key observation suggested that such conjugates could be used to detect and measure enzyme activity in minute quantities. cdnsciencepub.com This led to the synthesis of various 4-methylumbelliferyl glycosides for assaying different glycosidase enzymes. cdnsciencepub.com

Over the years, the toolkit of fluorogenic substrates has expanded significantly. biosynth.com While early substrates were often based on coumarin (B35378) derivatives like 4-MU, newer generations of probes utilize fluorophores such as fluoresceins, rhodamines, and resorufins, which offer advantages like longer excitation and emission wavelengths, reducing background interference from biological samples. thermofisher.combiosynth.com Modern probe design also incorporates sophisticated mechanisms like Fluorescence Resonance Energy Transfer (FRET) for detecting specific enzymatic activities with high precision. rsc.org These advancements have cemented the role of fluorogenic substrates as indispensable tools in high-throughput screening, diagnostics, and fundamental biological research. scbt.comscbt.com

Biochemical and Biological Significance of Beta-D-glucuronidase

β-D-glucuronidase (EC 3.2.1.31) is a member of the glycosidase family of enzymes, which are responsible for breaking down complex carbohydrates. wikipedia.orgnih.gov Its primary function is to catalyze the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of various molecules, including glycosaminoglycans and glucuronide conjugates. wikipedia.orgscbt.com

The enzyme plays a critical role in a major detoxification pathway known as glucuronidation. microba.comcovachem.com In the liver, many drugs, toxins, and endogenous compounds like hormones are conjugated with glucuronic acid. covachem.comsigmaaldrich.comsigmaaldrich.com This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of the substances, facilitating their excretion from the body via urine or bile. microba.comsigmaaldrich.com β-glucuronidase reverses this process by cleaving the glucuronic acid off, a reaction called deconjugation. microba.comhealthmatters.io This deconjugation can lead to the reabsorption of the original compound, a process that has significant biological implications, as it can reactivate drugs or toxins within the body. nih.govmicroba.com For this reason, β-glucuronidase is considered a viable molecular target for various therapeutic applications and its activity can serve as a biomarker for certain pathological conditions. nih.gov

Role of Beta-D-glucuronidase in Cellular Processes

Within mammalian cells, β-glucuronidase is primarily a lysosomal enzyme, where it participates in the stepwise degradation of complex carbohydrates like heparan sulfate. wikipedia.orgnih.gov However, its most studied role relates to its impact on metabolism and detoxification. covachem.com

The enzyme's ability to deconjugate glucuronides in the gut has a dual effect. microba.com It can be detrimental by releasing harmful substances back into circulation. microba.comhealthmatters.io For example, elevated activity of β-glucuronidase produced by gut bacteria has been implicated in increasing the toxicity of certain medications and has been linked to an increased risk of specific cancers by reactivating carcinogens. healthmatters.ionih.gov Research has shown that extracellular β-glucuronidase can alter the cellular response to carcinogens like benzo[a]pyrene, ultimately enhancing DNA damage. nih.gov

Conversely, this enzymatic activity can be beneficial. microba.com It can "salvage" important endogenous compounds that have been marked for excretion, such as steroid hormones, vitamin D, and neurotransmitters, allowing them to be reabsorbed. microba.comhealthmatters.io This highlights the enzyme's complex role in maintaining metabolic balance. The activity of β-glucuronidase is also considered a marker of inflammation in conditions like inflammatory bowel disease (IBD). invivohealthcare.com

Diversity and Distribution of Beta-D-glucuronidase Across Biological Domains

β-glucuronidase is a remarkably widespread enzyme, found across nearly all domains of life. nih.gov Its presence and function have been documented in mammals, bacteria, fungi, plants, and other organisms. nih.gov

| Biological Domain | Details and Significance | References |

| Mammals | In humans and other mammals, the enzyme is encoded by the GUSB gene and is primarily located in lysosomes of various tissues, including the liver, kidneys, and spleen. wikipedia.orgnih.gov It is also found in breast milk. wikipedia.org | wikipedia.orgnih.gov |

| Bacteria | Many bacteria, particularly those in the gut microbiome, produce β-glucuronidase. healthmatters.io Most strains of Escherichia coli produce the enzyme, a characteristic widely used for its specific detection in food and water safety testing. microbenotes.comnih.gov The bacterial gene is known as uidA. wikipedia.org Other producers include species of Bacteroides, Clostridium, Ruminococcus, and Staphylococcus. healthmatters.io | microbenotes.comwikipedia.orghealthmatters.ionih.gov |

| Fungi | Endogenous β-glucuronidase activity has been identified in fungi, such as Aspergillus niger. nih.gov | nih.gov |

| Plants | While plants have their own endogenous glucuronidases, the bacterial uidA gene has been widely adopted in plant science as a reporter gene. biotium.comwikipedia.org The GUS reporter system allows researchers to visualize where and when a specific gene is expressed in plant tissues. wikipedia.orgmdpi.com | biotium.comwikipedia.orgmdpi.com |

| Other Organisms | The enzyme is also found in mollusks, insects, and fish. nih.govsigmaaldrich.com | nih.govsigmaaldrich.com |

This table summarizes the wide distribution of β-glucuronidase across different life forms.

Interestingly, structural differences exist between the enzymes from different domains. For instance, many bacterial β-glucuronidases possess a unique structural feature known as a "bacterial loop," which is absent in the human version of the enzyme. nih.gov This difference has been exploited to design inhibitors that selectively target bacterial enzymes without affecting the human ortholog. nih.gov

Fundamental Principles of 4-Methylumbelliferone (B1674119) Beta-D-glucuronate as a Fluorogenic Probe

The utility of 4-methylumbelliferone beta-D-glucuronate (MUG) as a research tool is based on a straightforward enzymatic reaction that produces a quantifiable fluorescent signal. microbenotes.combiotium.com

The core principle is the enzymatic hydrolysis of MUG by β-glucuronidase. nih.gov MUG itself is a non-fluorescent or very weakly fluorescent molecule. cdnsciencepub.com When β-glucuronidase is present, it cleaves the β-D-glucuronide bond in the MUG molecule. microbenotes.combiotium.com This cleavage event releases two products: D-glucuronic acid and, crucially, the highly fluorescent compound 4-methylumbelliferone (4-MU). microbenotes.comcaymanchem.com

The liberated 4-MU fluoresces intensely, emitting a characteristic blue light when excited by long-wavelength ultraviolet (UV) light. biotium.comagscientific.com The intensity of this fluorescence is directly proportional to the amount of 4-MU produced, which in turn corresponds to the activity of the β-glucuronidase enzyme. nih.gov This allows for a sensitive and quantitative measurement of enzymatic activity. medchemexpress.com The fluorescence of 4-MU is pH-dependent, with its signal being significantly enhanced at alkaline pH. microbenotes.comcaymanchem.com Therefore, assays using MUG often include a step to increase the pH to maximize the fluorescent signal for detection. medchemexpress.com

| Property | Value | References |

| Full Name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl-β-D-glucopyranosiduronic acid | caymanchem.com |

| Common Name | 4-Methylumbelliferyl-β-D-glucuronide (MUG) | caymanchem.com |

| CAS Number | 6160-80-1 | agscientific.commerckmillipore.com |

| Molecular Formula | C₁₆H₁₆O₉ (as hydrate) | agscientific.comcaymanchem.com |

| Excitation Wavelength (λex) | ~360-365 nm | caymanchem.commedchemexpress.comsigmaaldrich.com |

| Emission Wavelength (λem) | ~445-455 nm | caymanchem.commedchemexpress.comsigmaaldrich.com |

This table outlines the key chemical and physical properties of 4-Methylumbelliferyl-β-D-glucuronide (MUG).

This fluorogenic system is the foundation of the widely used GUS reporter system in molecular biology and is a standard method for the rapid detection of E. coli in microbiological assays. biotium.comcaymanchem.comwikipedia.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H15O9- |

|---|---|

Molecular Weight |

351.28 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate |

InChI |

InChI=1S/C16H16O9/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22)/p-1/t11-,12-,13+,14-,16+/m0/s1 |

InChI Key |

ARQXEQLMMNGFDU-JHZZJYKESA-M |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 4 Methylumbelliferone Beta D Glucuronate

Established Chemical Synthesis Pathways for Glucuronide Formation

The generation of O-aryl and O-alkyl glucuronides like 4-MUG generally follows two main synthetic strategies: the direct glucuronidation of the aglycone using an activated glucuronyl donor, or the synthesis of the corresponding glucoside followed by oxidation of the primary hydroxyl group to a carboxylic acid. arkat-usa.orgnih.gov The synthesis of uronic acid glycosides is particularly challenging due to the electron-withdrawing nature of the C-5 carboxylic group, which reduces the reactivity at the anomeric center. nih.gov

Helferich Method Adaptations and Stereoselective Synthesis

The Helferich method, a classical approach to glycosylation, has been adapted and improved for the synthesis of 4-methylumbelliferyl glycosides. mdpi.comdoaj.org An improved Helferich method involves the glycosylation of 4-methylumbelliferone (B1674119) (4-MU) with glycosyl acetates in the presence of a Lewis acid, such as boron trifluoride etherate, combined with an organic base like triethylamine (B128534), pyridine, or 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comdoaj.orgnih.govnih.gov This modified procedure allows the reaction to proceed under mild conditions and with high stereoselectivity, producing the desired β-anomer in moderate to excellent yields. mdpi.comdoaj.orgnih.gov

The original Helferich procedure using methyl tetra-O-acetyl-β-D-glucopyranuronate was known to be stereochemically reliable, yielding only the β-D-glucuronide. mdpi.com The addition of a base facilitates the glycosylation reaction, leading to improved yields. nih.gov For instance, the glycosylation of 4-MU with methyl tetra-O-acetyl-β-D-glucopyranuronate in the presence of BF₃·OEt₂ and triethylamine (TEA) or DMAP resulted in good yields of the protected β-D-glucopyranuronide. nih.gov

Table 1: Optimization of Helferich Glycosylation for 4-MUG Synthesis Data sourced from Wei et al. (2015). nih.gov

| Entry | Organic Base | Lewis Acid | Conditions | Isolated Yield of Protected 4-MUG (3a) |

|---|---|---|---|---|

| 1 | TEA | BF₃·OEt₂ | 25-29 °C, 24 h | 51% |

| 2 | TEA | BF₃·OEt₂ | 60 °C, 4 h | 51% |

| 3 | None | BF₃·OEt₂ | 60 °C, 24 h | Not Detected |

| 4 | DMAP | BF₃·OEt₂ | 60 °C, 2 h | 94% |

Glycosylation Reactions and Linkage Formation

Glycosylation is a fundamental reaction involving the coupling of a glycosyl donor (a sugar with a leaving group at the anomeric position) with a glycosyl acceptor (in this case, 4-methylumbelliferone) to form a glycoside. wikipedia.org The reaction is typically initiated by an activator, often a Lewis acid, which facilitates the departure of the leaving group and the formation of an electrophilic oxocarbenium ion. wikipedia.org The hydroxyl group of the acceptor then attacks this intermediate to form the glycosidic bond. wikipedia.org

Several methods are employed for the O-glycosylation of 4-MU, including:

Koenigs-Knorr glycosylation: This method uses glycosyl halides as donors. researchgate.net For example, reacting 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α- or -β-D-galactopyranosyl chloride with 4-methylumbelliferone in the presence of silver trifluoromethanesulfonate (B1224126) can yield the corresponding glycosides. cdnsciencepub.com However, by-products such as orthoesters can sometimes form. nih.gov

Schmidt glycosylation: This approach utilizes trichloroacetimidate (B1259523) donors. nih.govresearchgate.net

Helferich glycosylation: As discussed, this method employs glycosyl acetates. researchgate.net When using β-configured peracetylated sugars with 4-MU under certain conditions (e.g., ZnCl₂/xylene), a mixture of α and β anomers can be produced, often in low yields. google.com

The stereochemical outcome of the glycosylation, resulting in the desired β-linkage for 4-MUG, is crucial. The formation of the β-anomer is often favored when using participating protecting groups (like acetate) at the C-2 position of the glucuronic acid donor, which can shield the α-face of the oxocarbenium ion intermediate.

Oxidative Routes for Glucuronide Generation

An alternative and logical pathway to synthesize glucuronides is through the selective oxidation of a pre-formed glucoside. arkat-usa.orgpsu.edu This two-step approach involves first synthesizing 4-methylumbelliferyl-β-D-glucopyranoside, which can be less challenging than direct glucuronidation, and then oxidizing the primary hydroxyl group at the C-6 position to a carboxylic acid. arkat-usa.orgresearchgate.net

Several reagents and methods have been developed for this oxidation step:

Direct oxidation: The primary hydroxyl group of 4-methylumbelliferyl glucopyranoside can be directly oxidized. nih.govresearchgate.net One method employs platinum black and oxygen at a controlled pH. psu.edu

Indirect oxidation: This involves a protection-oxidation-deprotection sequence. For instance, the primary hydroxyl group of 4-methylumbelliferyl-β-D-glucopyranoside is first protected (e.g., by tritylation), followed by acetylation of the secondary hydroxyls. researchgate.net After selective deprotection of the primary hydroxyl, it is oxidized to a carboxylic acid. researchgate.net A common method for this final oxidation step is using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a co-oxidant like sodium hypochlorite. arkat-usa.orgresearchgate.net

Development of Modified 4-Methylumbelliferone Beta-D-glucuronate Analogues for Enhanced Research Utility

The basic structure of 4-MUG serves as a scaffold for creating more sophisticated molecular probes. Glucuronidation is a key biological process, and modifying substrates like 4-MUG can create tools to study the enzymes involved, such as UDP-glucuronosyltransferases (UGTs). jove.com These modifications aim to enhance properties like sensitivity, specificity, or to enable new functionalities for advanced research applications.

Rational Design of Fluorophore-Glucuronide Conjugates

Fluorophore-drug conjugates are powerful tools for monitoring biological processes in real-time. nih.govxjtu.edu.cn In the context of 4-MUG, the 4-methylumbelliferone moiety is itself the fluorophore. The design of new conjugates can involve altering this fluorophore or the glucuronide portion to create "theranostic" agents that combine therapeutic action with diagnostic imaging. patsnap.com

Key design strategies include:

Switchable Probes: Designing conjugates that are "activatable" or "turn-on," where fluorescence is quenched until a specific enzymatic reaction occurs, leads to a higher signal-to-noise ratio. nih.gov

Cleavable Linkers: Incorporating cleavable linkers between the fluorophore and another molecule of interest allows for targeted release and real-time monitoring. nih.gov

Derivatization for Enhanced Detection: The glucuronic acid moiety itself can be chemically derivatized to attach other labels. A highly sensitive HPLC method has been developed based on the direct derivatization of the glucuronic acid carboxyl group with a fluorescent hydrazide reagent, enabling detection at femtomole levels. nih.gov

Table 2: Comparison of Fluorophore-Conjugate Designs Based on principles from Lang et al. (2020). nih.gov

| Conjugate Type | Design Principle | Advantage | Example Application |

|---|---|---|---|

| Non-cleavable ("Always-On") | Fluorophore is permanently attached to the target molecule. | Simple to synthesize; useful for tracking uptake and localization. | Tracking the cellular uptake of a glucuronide-linked drug. |

| Cleavable ("Activatable") | A linker sensitive to a specific biological trigger (e.g., enzyme, pH) connects the fluorophore and target. | Higher signal-to-noise ratio; real-time monitoring of drug release or enzyme activity. | A 4-MUG analogue that releases a second, different colored fluorophore upon cleavage by β-glucuronidase. |

Synthesis of Spatially Resolved or Anchored Probes

To study biological processes in specific locations, such as on a cell surface or within a particular tissue, it is useful to create probes that are spatially resolved or anchored to a solid support. This can be achieved by chemically modifying 4-MUG to allow for its immobilization.

One approach is to incorporate 4-MUG directly into a solid or semi-solid medium, such as a modified MacConkey agar (B569324), to detect the presence of β-glucuronidase-producing bacteria like E. coli. nih.gov This simple form of immobilization allows for the direct visualization of enzymatic activity in a spatially defined context. nih.gov

More advanced strategies involve the covalent attachment of the probe to a surface or macromolecule. This can be accomplished through:

Immobilization via Functional Groups: Introducing a reactive functional group onto the 4-methylumbelliferone ring or the glucuronic acid moiety that can be used for covalent linkage to a support, such as a metal-organic framework (MOF) or polymer bead. nih.gov

Trigger-Release-Conjugation Systems: Sophisticated probes can be designed that, upon enzymatic activation (e.g., cleavage by β-glucuronidase), not only release a fluorescent signal but also generate a reactive species (like a quinone methide) that can covalently bind to nearby proteins. researchgate.net This allows for the in-situ labeling and identification of proteins in close proximity to the enzymatic activity, providing high spatial resolution. researchgate.net

Methodological Applications of 4 Methylumbelliferone Beta D Glucuronate in Advanced Biochemical Assays

Quantitative Fluorometric Assessment of Beta-D-glucuronidase Activity

The most prominent application of 4-methylumbelliferone (B1674119) beta-D-glucuronate is in the quantitative measurement of β-D-glucuronidase (GUS) activity. nih.gov This enzyme, encoded by the E. coli gusA (or uidA) gene, is widely used as a reporter in molecular biology. sigmaaldrich.com The assay's sensitivity and simplicity have made it a standard method in many laboratories.

Principles of Fluorescence-Based Enzyme Assays

Fluorescence-based enzyme assays capitalize on the conversion of a non-fluorescent or minimally fluorescent substrate into a highly fluorescent product by an enzyme. In this case, 4-methylumbelliferone beta-D-glucuronate (MUG) serves as the fluorogenic substrate. nih.govcaymanchem.com MUG itself is essentially non-fluorescent. However, when the enzyme β-glucuronidase is present, it catalyzes the hydrolysis of the β-D-glucuronide bond in the MUG molecule. sigmaaldrich.commicrobenotes.com This enzymatic cleavage releases two products: D-glucuronic acid and the fluorophore 4-methylumbelliferone (4-MU). nih.govsigmaaldrich.com

The liberated 4-MU is intensely fluorescent, emitting a strong signal that can be readily quantified. The fluorescence of 4-MU is pH-dependent, with its intensity significantly enhanced at an alkaline pH (typically above 10). aatbio.comsigmaaldrich.com The assay is read using a fluorometer, with an excitation wavelength generally around 365 nm and an emission wavelength measured at approximately 455 nm. nih.govsigmaaldrich.comrpicorp.com The rate of 4-MU production is directly proportional to the activity of the β-glucuronidase enzyme in the sample, allowing for precise and sensitive quantification. nih.gov

Assay Design, Optimization, and Sensitivity Enhancement

Designing a robust and sensitive GUS assay using MUG involves the careful optimization of several parameters to ensure accurate and reproducible results.

Buffer and pH: The reaction is typically carried out in a buffer that maintains a pH optimal for the enzyme, which for E. coli GUS is often around pH 6.8 to 7.0. sigmaaldrich.comnih.govsigmaaldrich.com However, the final fluorescence measurement is performed after stopping the reaction and raising the pH.

Reaction Termination: The enzymatic reaction is terminated by adding a "stop buffer," which is a solution with a high pH, such as 0.2 M sodium carbonate. sigmaaldrich.comcolostate.edu This serves two critical functions: it immediately halts the enzymatic activity by denaturing the enzyme and it maximizes the fluorescence of the 4-MU product for sensitive detection. sigmaaldrich.comsigmaaldrich.com

Temperature: The assay is generally incubated at 37°C, the optimal temperature for E. coli β-glucuronidase activity. sigmaaldrich.comsigmaaldrich.com

Substrate Concentration: The concentration of MUG is a critical factor. To ensure the reaction rate is dependent on the enzyme concentration and not limited by substrate availability, MUG is used at a concentration that saturates the enzyme. The Michaelis constant (Km) for MUG with GUS has been determined to be approximately 125 µM, and thus assay concentrations are often set at or above this value. nih.gov

Sensitivity: The sensitivity of the assay is remarkable, capable of detecting as little as one microunit (µU) of GUS activity, which corresponds to the cleavage of 1 picomole of substrate per minute. abcam.com This high sensitivity is a key advantage of using a fluorometric substrate like MUG over colorimetric substrates. nih.gov

A typical workflow for a GUS assay involves incubating the sample (e.g., a cell or tissue extract) with MUG in an appropriate buffer for a defined period. The reaction is then stopped, and the fluorescence is measured.

Table 1: Key Parameters for a Standard GUS Fluorometric Assay

| Parameter | Typical Value/Reagent | Purpose |

| Substrate | 4-methylumbelliferyl-β-D-glucuronide (MUG) | Non-fluorescent compound cleaved by GUS. nih.gov |

| Enzyme | β-Glucuronidase (GUS) | Catalyzes the hydrolysis of MUG. wikipedia.org |

| Product | 4-methylumbelliferone (4-MU) | Highly fluorescent molecule for quantification. nih.gov |

| Excitation λ | ~365 nm | Wavelength to excite the 4-MU fluorophore. sigmaaldrich.com |

| Emission λ | ~455 nm | Wavelength at which 4-MU fluorescence is measured. sigmaaldrich.com |

| Reaction pH | 6.8 - 7.4 | Optimal pH for E. coli GUS enzyme activity. nih.govnih.gov |

| Incubation Temp. | 37°C | Optimal temperature for enzyme activity. sigmaaldrich.com |

| Stop Reagent | 0.2 M Sodium Carbonate | Halts the reaction and enhances 4-MU fluorescence. colostate.edu |

High-Throughput Screening (HTS) Implementations

The MUG-based GUS assay is exceptionally well-suited for high-throughput screening (HTS), a process used in drug discovery and functional genomics to test thousands of compounds or genetic modifications rapidly. nih.gov The assay's simple "mix-and-read" format can be easily adapted for use in multi-well plates, such as 384-well formats. nih.govnih.gov

For HTS applications, the procedure is miniaturized. Small volumes of the enzyme and test compounds (e.g., potential inhibitors) are added to the wells of a black 384-well plate, followed by the addition of the MUG substrate to initiate the reaction. nih.gov After a set incubation time, a plate reader equipped with the appropriate fluorescence filters measures the signal from each well. This automated process allows for the rapid identification of compounds that modulate GUS activity. nih.gov The assay has been successfully validated for HTS, demonstrating linearity with respect to both enzyme concentration and time, and tolerance to solvents like DMSO that are used to dissolve library compounds. nih.gov

Standardization and Calibration Procedures

To convert the raw fluorescence units (RFU) obtained from the assay into a quantitative measure of enzyme activity (e.g., moles of product formed per unit of time), a standardization and calibration procedure is essential.

This is achieved by creating a standard curve using known concentrations of the fluorescent product, 4-methylumbelliferone (4-MU). abcam.compromega.com A series of dilutions of a 4-MU stock solution are prepared and their fluorescence is measured under the same conditions as the experimental samples (i.e., in the stop buffer). colostate.eduabcam.com Plotting the fluorescence intensity against the known 4-MU concentrations generates a standard curve. abcam.compromega.com This curve should be linear within the detection range of the instrument. promega.com The fluorescence values from the enzymatic reactions can then be compared to this curve to determine the precise amount of 4-MU produced. abcam.com This allows for the calculation of the specific activity of the β-glucuronidase in the sample, often expressed in units such as pmol/min/mg of total protein. colostate.edu

Integration into Reporter Gene Systems for Gene Expression Studies

Beyond quantifying enzyme activity directly, this compound is a critical component of the GUS reporter gene system, one of the most widely used reporter systems in plant molecular biology and microbiology. sigmaaldrich.comwikipedia.org

Methodological Framework of GUS Reporter Assays

The GUS reporter system is a powerful technique for analyzing gene expression patterns. wikipedia.org The methodology involves creating a gene fusion, where the regulatory sequence of a gene of interest (its promoter) is linked to the coding sequence of the E. coli gusA gene. wikipedia.org This genetic construct is then introduced into an organism, such as a plant. sigmaaldrich.comnih.gov

If the promoter of interest is active in a particular cell or tissue, it will drive the transcription of the gusA gene, leading to the production of the β-glucuronidase enzyme. The presence and amount of this enzyme can then be detected by supplying the MUG substrate. wikipedia.orgsigmaaldrich.com

The experimental framework involves several key steps:

Tissue Extraction: Plant or cell tissue is homogenized in a GUS extraction buffer to release the proteins, including any expressed β-glucuronidase. nih.govcolostate.edu This buffer often contains detergents like Triton X-100 to aid in cell lysis. nih.gov

Enzymatic Reaction: The cleared tissue extract (supernatant) is mixed with a GUS assay buffer containing MUG and incubated at 37°C. sigmaaldrich.comcolostate.edu

Quantification: After incubation, the reaction is stopped, and the fluorescence of the resulting 4-MU is measured. colostate.edu The quantity of fluorescence directly reflects the level of GUS enzyme present, which in turn indicates the activity of the gene promoter being studied. wikipedia.org

This quantitative fluorometric assay provides a highly sensitive measure of gene expression, allowing researchers to understand when, where, and to what extent a specific gene is turned on in response to various developmental or environmental signals. wikipedia.orgresearchgate.net

Quantitative Analysis of Transgene Expression

4-Methylumbelliferyl-β-D-glucuronide (MUG) is a cornerstone fluorogenic substrate for the quantitative analysis of β-glucuronidase (GUS) activity, a widely used reporter enzyme in molecular biology, particularly in plant sciences. sigmaaldrich.comsigmaaldrich.com The GUS reporter system leverages the uidA gene from Escherichia coli, which encodes the GUS enzyme. wikipedia.org Since most higher plants lack endogenous GUS activity, it serves as an ideal marker for studying gene expression. wikipedia.orgnih.gov The assay's principle is based on the enzymatic cleavage of the non-fluorescent MUG substrate by GUS. biotium.com This hydrolysis reaction releases the product 4-methylumbelliferone (4-MU), a highly fluorescent compound. biotium.comnih.gov The fluorescence of 4-MU is pH-dependent and significantly intensifies at an alkaline pH, such as 10.3. sigmaaldrich.comcaymanchem.com

The intensity of the emitted fluorescence, typically measured with an excitation wavelength around 365 nm and an emission wavelength around 455 nm, is directly proportional to the amount of 4-MU produced. caymanchem.comnih.gov This allows for the precise quantification of GUS enzyme activity, which in turn reflects the expression level of the transgene under investigation. nih.govnih.gov For accurate and reproducible results, the GUS activity is often normalized against the total protein or DNA concentration in the sample extract. nih.gov This normalization corrects for variability in sample size and extraction efficiency, enabling meaningful comparisons of transgene expression across different tissues or experimental conditions. nih.gov

However, challenges can arise from interfering substances within tissue extracts, such as phenolics in woody plants, which can inhibit GUS activity or quench fluorescence. nih.gov Methodological adjustments, including the addition of protective agents like polyvinylpolypyrrolidone and β-mercaptoethanol to the extraction buffer, are essential to preserve GUS activity and ensure reliable quantification. nih.gov

Table 1: Key Parameters for Quantitative GUS Assay using MUG

| Parameter | Description | Typical Value/Range | Source |

| Substrate | 4-Methylumbelliferyl-β-D-glucuronide (MUG) | A fluorogenic substrate that yields a fluorescent product upon cleavage by GUS. | scientificlabs.co.uk |

| Enzyme | β-glucuronidase (GUS) | The reporter enzyme encoded by the transgene. | wikipedia.org |

| Product | 4-Methylumbelliferone (4-MU) | The fluorescent product measured to quantify enzyme activity. | colostate.edu |

| Excitation Wavelength | The wavelength of light used to excite the 4-MU product. | ~360-365 nm | nih.govmedchemexpress.com |

| Emission Wavelength | The wavelength of fluorescence emitted by the excited 4-MU product. | ~445-455 nm | nih.govmedchemexpress.com |

| Assay pH | The reaction is stopped and fluorescence is measured at a high pH to maximize the signal. | >10 | sigmaaldrich.com |

| Normalization | Method to control for sample-to-sample variability. | Total Protein or DNA Concentration | nih.gov |

Temporal and Spatial Resolution of Reporter Gene Activity

While the MUG-based fluorometric assay is unparalleled for its sensitivity and quantitative power, it is primarily used for bulk measurements from tissue homogenates and is not the preferred method for determining the precise spatial localization of reporter gene activity. nih.gov The standard MUG assay requires grinding tissues to prepare extracts, which results in the loss of all spatial information, making it impossible to identify which specific cells or tissue layers are expressing the gene. colostate.edu

For achieving high spatial resolution, histochemical staining using substrates like 5-bromo-4-chloro-3-indolyl glucuronide (X-Gluc) is the method of choice. wikipedia.orgnih.gov When X-Gluc is cleaved by GUS, it produces an insoluble, intensely blue precipitate (5,5'-dibromo-4,4'-dichloro-indigo) at the site of enzyme activity. wikipedia.orgnih.gov This allows for direct visualization of gene expression patterns within the cellular architecture of an organ or tissue using light microscopy. wikipedia.org

Applications in Cellular and Subcellular Enzyme Activity Profiling

Beyond its use in reporter gene systems, 4-methylumbelliferyl-β-D-glucuronate is a valuable tool for profiling the activity of endogenous β-glucuronidase enzymes in various biological systems. microbiologyinfo.com This enzyme is found in many organisms, including mammals and bacteria, and its activity can be a significant biomarker. microbiologyinfo.comnih.gov For example, β-glucuronidase activity is widely used to detect and identify bacteria like E. coli in clinical and environmental samples. microbiologyinfo.comnih.gov

In cellular biology, MUG assays can be applied to measure β-glucuronidase activity in cell extracts or lysates. avantorsciences.com This allows researchers to study enzyme kinetics, assess the impact of inhibitors, or monitor changes in enzyme levels under different physiological or pathological conditions. nih.govnih.gov The assay's high sensitivity makes it possible to detect even low levels of enzyme activity from a small amount of biological material. nih.gov For instance, it has been used to quantify β-glucuronidase activity in human urine and cell lysates from patients with metabolic disorders, where enzyme function is critical. nih.govnih.gov The ability to profile enzyme activity at the cellular level provides crucial insights into metabolic pathways and disease mechanisms. nih.gov

Permeabilization Strategies for Intracellular Substrate Delivery

A significant challenge in measuring enzyme activity within intact, living cells is the delivery of the MUG substrate across the cell membrane, which is generally impermeable to it. To overcome this, various cell permeabilization strategies have been developed. These methods aim to create transient pores in the cell membrane, allowing the substrate to enter the cytoplasm and interact with intracellular enzymes without causing irreversible cell damage.

Common permeabilization agents include detergents and organic solvents. Low concentrations of detergents like Triton X-100 are often included in assay buffers to permeabilize membranes. nih.gov Organic solvents such as acetone (B3395972) or ethanol (B145695) can also be used. nih.govnih.gov For example, a brief pre-treatment with acetone is a common step in protocols for GUS staining in plant tissues to facilitate substrate uptake. nih.gov

More advanced, vector-free delivery methods have been developed that offer greater control and lower toxicity. nih.gov One such technique uses a solution containing a low concentration of ethanol as the permeabilizing agent, which is applied to adherent cells as an atomized spray. nih.gov The contact time is carefully controlled before the permeabilization is halted by dilution with a buffer, allowing the cells to recover. nih.gov This method has been shown to successfully deliver a range of molecules, including fluorescent dyes and proteins, into various cell types, including primary cells, with high efficiency and low toxicity. nih.govnih.gov

Table 2: Comparison of Permeabilization Strategies for MUG Delivery

| Method | Agent | Mechanism | Advantages | Disadvantages | Source |

| Detergent Treatment | Triton X-100 | Solubilizes membrane lipids, creating pores. | Simple, widely used in protocols. | Can cause significant cell lysis if not optimized. | nih.gov |

| Solvent Treatment | Acetone, Ethanol | Dehydrates the cell and disrupts the lipid bilayer. | Effective for fixed or robust tissues. | High potential for cytotoxicity; often not suitable for live-cell assays. | nih.govnih.gov |

| Reversible Permeabilization | Low-concentration ethanol spray | Temporarily disrupts membrane integrity in a controlled manner. | Gentle, highly reproducible, low toxicity, suitable for live cells. | Requires specific equipment (atomizer) and precise timing. | nih.govnih.gov |

Comparative Analysis of Live Cell versus Cell Lysate Assays

The activity of β-glucuronidase can be measured using either intact, live cells or extracts prepared from those cells (cell lysates). Each approach offers distinct advantages and disadvantages.

Cell Lysate Assays: This is the most common method. nih.gov Cells are broken open (lysed), and the resulting homogenate is incubated with the MUG substrate. colostate.edu The primary advantage of this approach is its simplicity and control. In a lysate, substrate and cofactor concentrations can be precisely controlled, and enzyme kinetics can be readily studied. nih.gov It eliminates the barrier of the cell membrane, ensuring the substrate has direct access to the enzyme. However, this method results in the complete loss of cellular context. Information about the subcellular localization of the enzyme is destroyed, and the dilution of cellular contents can alter the enzyme's native environment, potentially affecting its activity. nih.gov

Live Cell Assays: Assays performed on intact cells provide a more physiologically relevant picture of enzyme activity within its natural environment. nih.gov This approach is crucial for understanding enzyme function in real-time and in response to external stimuli. However, live-cell assays present significant technical hurdles. As discussed, delivering the MUG substrate into the cell requires permeabilization, which must be carefully optimized to avoid harming the cell. nih.gov Furthermore, quantifying the fluorescent signal can be more complex due to variations in substrate uptake, cell volume, and potential interference from cellular autofluorescence. Despite these challenges, live-cell assays are invaluable for studying the dynamic aspects of enzyme activity that are lost in lysate-based methods. nih.gov

Development of Novel Biosensors and Probes for Enzyme Activity Detection

The fundamental principle of the MUG assay—enzymatic cleavage releasing a fluorescent reporter—has inspired the development of new and improved biosensors and probes for detecting enzyme activity. nih.gov Research in this area aims to overcome the limitations of traditional substrates, such as suboptimal pH profiles or diffusion of the fluorescent product away from the site of activity. acs.org

One innovative approach involves creating probes that are targeted to specific subcellular compartments. For example, a novel fluorescent probe named ERNathG was designed to detect GUS activity specifically in the endoplasmic reticulum. acs.org This probe includes a p-toluene sulfonyl group that acts as an anchor, tethering it to the endoplasmic reticulum, thus preventing signal diffusion and providing better spatial resolution within the cell. acs.org Additionally, its fluorescent reporter group was designed to function optimally at the enzyme's physiological pH, improving the continuity and accuracy of detection. acs.org

Other developments focus on creating substrates with different optical properties. Resorufin-β-glucuronide (REG) has been developed as an alternative to MUG. nih.gov Upon cleavage, it releases resorufin, a fluorescent product that can be detected with high sensitivity and may offer advantages in certain applications, such as the detection of E. coli in water samples. nih.gov Furthermore, transcription factor-based biosensors are being engineered to detect the presence of glucuronate itself, the product of the enzymatic reaction, which can be used to screen for enzyme variants with improved activity. nih.gov These next-generation tools represent a move towards more sophisticated and targeted methods for analyzing enzyme function in complex biological systems. nih.govacs.org

Advanced Analytical Techniques for Investigating 4 Methylumbelliferone Beta D Glucuronate and Its Reaction Products

Spectrofluorometric Methodologies for Product Detection

Spectrofluorometry is a key technique for detecting the product of the MUG reaction, 4-methylumbelliferone (B1674119). The enzymatic cleavage of the glucuronide moiety from MUG yields 4-MU, which exhibits significant fluorescence, unlike the non-fluorescent substrate. sigmaaldrich.com This property allows for the sensitive measurement of enzyme activity. nih.gov

Characterization of Excitation and Emission Spectra of 4-Methylumbelliferone

The fluorescent properties of 4-methylumbelliferone are highly dependent on pH. researchgate.net At a neutral pH of 7.0, the compound is colorless, but it exhibits a blue fluorescence starting at pH 7.5. sigmaaldrich.com The intensity of this fluorescence increases to a maximum at a pH of 10 and plateaus above this level. sigmaaldrich.com The fluorescence at pH 10.3 is approximately 100 times more intense than at pH 7.4. sigmaaldrich.com

The excitation and emission maxima of 4-MU shift with changes in pH, corresponding to the neutral molecular form and the anionic form of the molecule. researchgate.netcaymanchem.com In acidic to neutral conditions, the excitation maximum is around 320 nm, while in alkaline conditions (pH > 7.1), it shifts to approximately 360-365 nm. sigmaaldrich.comcaymanchem.com The emission maximum is consistently observed in the blue region of the spectrum, typically around 445-450 nm. researchgate.netsigmaaldrich.comaatbio.com

Table 1: pH-Dependent Excitation and Emission Wavelengths of 4-Methylumbelliferone

| pH Range | Excitation Maximum (λex) | Emission Maximum (λem) | Reference(s) |

|---|---|---|---|

| Low (1.97 - 6.72) | ~320 nm | 445 - 455 nm | caymanchem.com |

| High (7.12 - 10.3) | ~360 nm | 445 - 450 nm | researchgate.netcaymanchem.comaatbio.com |

Quantum Yield and Fluorescence Lifetime Studies

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. researchgate.net For 4-methylumbelliferone, the quantum yield is influenced by the pH of the solution. Studies have measured the quantum yield of the neutral form (at pH 5.98) to be 0.74, while the anionic form (at pH 9.75) has a higher quantum yield of 0.95. researchgate.net Another report cites a quantum yield of 70% for both the anionic and neutral forms. tandfonline.com The fluorescence lifetime, the average time a molecule spends in the excited state, is directly related to the quantum yield and the radiative and non-radiative decay rates. researchgate.nettestbook.com An increase in fluorescence lifetime, assuming a constant radiative rate, would generally correspond to a higher quantum yield. researchgate.net

Chromatographic Separation and Identification of Reaction Components

Chromatographic methods are essential for separating the substrate, 4-methylumbelliferone beta-D-glucuronate, from its hydrolysis product, 4-methylumbelliferone, and other potential components in a reaction mixture.

High-Performance Liquid Chromatography (HPLC) for Substrate and Product Analysis

High-Performance Liquid Chromatography (HPLC) is a robust technique for the quantification of both MUG and 4-MU. An internally standardized, reversed-phase HPLC method using a C8 column allows for the precise measurement of 4-MU liberated by β-glucuronidase in tissue homogenates without requiring prior extraction. nih.gov This method utilizes fluorescence detection and has a reported detection limit of 20 nM and a limit of quantification of 167 nM. nih.gov HPLC has also been used to measure the concentrations of 4-MU and its metabolite, 4-MUG, in the serum of mice, demonstrating its utility in pharmacokinetic studies. nih.gov The purity of commercial MUG is often assessed by HPLC, with standards typically reaching ≥98% or ≥99.0%. sigmaaldrich.comsigmaaldrich.com

Table 2: Example HPLC Method for 4-MU and 4-MUG Analysis

| Parameter | Condition | Reference(s) |

|---|---|---|

| Column | Phenomenex Luna PFP(2) (3 µm, 150 × 2 mm) | biorxiv.org |

| Mobile Phase A | HPLC grade water | biorxiv.org |

| Mobile Phase B | HPLC grade acetonitrile | biorxiv.org |

| Elution | Isocratic (45% mobile phase B) | biorxiv.org |

| Flow Rate | 0.4 ml/min | biorxiv.org |

Mass Spectrometry (MS) Coupling for Structural Confirmation

Coupling HPLC with mass spectrometry (LC-MS or LC-MS/MS) provides a powerful tool for both the separation and definitive structural confirmation of the reaction components. This technique has been employed to analyze 4-MU and 4-MUG in biological samples such as mouse serum and plasma. nih.govbiorxiv.org In these analyses, the mass spectrometer is typically operated in negative ion mode, monitoring specific mass-to-charge ratio (m/z) transitions for each compound. For instance, the transition m/z 350.8→174.9 is used for 4-MUG, while m/z 174.7→132.9 is used for 4-MU. biorxiv.org This high degree of specificity allows for accurate identification and quantification even in complex biological matrices.

Capillary Electrophoresis with Fluorescence Detection for Enzymatic Assays

Capillary electrophoresis (CE) with fluorescence detection offers a highly sensitive method for quantifying β-glucuronidase activity. nih.gov This technique separates the fluorescent product, 4-methylumbelliferone, from the non-fluorescent substrate, 4-methylumbelliferyl-beta-D-glucuronide, in an uncoated capillary. nih.govpsu.edu The separation is typically achieved by applying a voltage of 12 kV with a sodium acetate (B1210297) buffer. nih.govpsu.edu The liberated 4-MU is then detected by its fluorescence, allowing for the determination of enzyme activity as low as one unit in a 30-minute incubation period with high precision. nih.gov The method has been successfully applied to study enzyme kinetics and to measure β-glucuronidase activity in biological samples like human urine. nih.govpsu.edu

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | MUG |

| 4-methylumbelliferone | 4-MU |

| Sodium Acetate | - |

Microfluidic Platforms for Miniaturized and Real-Time Assays

The investigation of enzymatic reactions involving 4-methylumbelliferyl β-D-glucuronide (4-MUG) has been significantly enhanced by the advent of microfluidic platforms. These systems, often called "lab-on-a-chip," offer substantial advantages over traditional methods, such as static cell cultures in plates, by enabling miniaturized, high-throughput, and real-time analysis. mdpi.com Microfluidic devices provide continuous perfusion and configurable gradients in a controllable manner, improving the cell environment and viability for cell-based assays. mdpi.com

The core principle involves the hydrolysis of the non-fluorescent 4-MUG substrate by the enzyme β-glucuronidase (GUS) to produce the highly fluorescent compound, 4-methylumbelliferone. nih.govuyirgene.com In a microfluidic context, this reaction can be confined to extremely small volumes, such as arrays of femtoliter-sized chambers etched into silica (B1680970) slides. acs.org This miniaturization drastically reduces the consumption of expensive reagents and allows for a massive number of parallel experiments, facilitating high-throughput screening.

Real-time monitoring is achieved by integrating fluorescence detection directly into the microfluidic setup. As the enzymatic reaction proceeds, the increase in fluorescence from the production of 4-methylumbelliferone is continuously measured, providing dynamic data on enzyme activity. acs.org This approach has been used to observe the individual substrate turnover rates of hundreds of single GUS enzyme molecules in parallel. acs.org While fluorogenic substrates like 4-MUG are widely used in such cell-based assays, their utility for in vivo imaging is limited by the need for a UV excitation source. nih.gov However, within the controlled environment of a microfluidic chip, this limitation is overcome, allowing for precise and sensitive quantification of β-glucuronidase activity.

Table 1: Advantages of Microfluidic Platforms for 4-MUG Assays

| Feature | Description | Benefit | Reference |

|---|---|---|---|

| Miniaturization | Assays are conducted in volumes on the nanoliter to femtoliter scale. | Reduces reagent and sample consumption; lowers cost. | acs.org |

| High-Throughput | Enables thousands of parallel reactions on a single chip. | Allows for rapid screening of enzyme inhibitors or analysis of large sample sets. | acs.org |

| Real-Time Analysis | Integrated fluorescence detection allows for continuous monitoring of the reaction. | Provides kinetic data on enzyme activity rather than a single endpoint measurement. | acs.orgnih.gov |

| Improved Control | Precise control over fluid flow, concentration gradients, and cell environment. | Enhances reproducibility and allows for mimicking of physiological conditions. | mdpi.com |

Single-Molecule Fluorescence Techniques for Kinetic Analysis

Single-molecule fluorescence techniques represent a powerful frontier in the kinetic analysis of the enzymatic hydrolysis of 4-methylumbelliferyl β-D-glucuronide. By isolating and observing individual enzyme molecules, these methods provide insights that are obscured by the ensemble averaging inherent in traditional bulk assays. acs.org A key approach involves confining single β-glucuronidase (GUS) molecules in vast arrays of ultrasmall, femtoliter-volume reaction chambers and using fluorescence microscopy to monitor the turnover of 4-MUG in real time. acs.org

This technique allows for the direct observation of product formation, molecule by molecule. The fluorescence increase generated by a single enzyme converting 4-MUG to 4-methylumbelliferone is recorded over time. acs.org Analysis of these individual reaction trajectories reveals characteristics of the enzyme that are hidden in bulk measurements. For instance, studies on β-glucuronidase have shown that individual enzyme molecules exhibit distinct and long-lived substrate turnover rates, a phenomenon known as static heterogeneity. acs.org

Despite this variation among individual molecules, the averaged activity from several hundred single-molecule observations is consistent with the classic Michaelis-Menten kinetics measured in bulk experiments. acs.org This demonstrates that single-molecule analysis not only validates bulk measurements but also provides a deeper understanding of the functional diversity within an enzyme population. acs.org This approach has been instrumental in comparing wild-type and evolved β-glucuronidase, revealing how new catalytic activities emerge at the molecular level. acs.org

Table 2: Research Findings from Single-Molecule Kinetic Analysis of β-Glucuronidase with 4-MUG

| Finding | Methodological Detail | Significance | Reference |

|---|---|---|---|

| Static Heterogeneity | Several hundred single GUS molecules were isolated in an array of 62,500 femtoliter reaction chambers. | Revealed that individual enzyme molecules have distinct and sustained substrate turnover rates, a property masked in bulk assays. | acs.org |

| Conformity to Bulk Kinetics | The mean activity and averaged trajectories of hundreds of single molecules were analyzed at varying substrate concentrations (12.5 to 150 μM). | The averaged single-molecule data was consistent with traditional Michaelis-Menten kinetics, validating the approach. | acs.org |

| Evolution of Enzyme Activity | The kinetics of wild-type and in-vitro evolved β-glucuronidase were compared at the single-molecule level. | Provided new insights into the mechanisms that drive the evolution of new enzyme functions. | acs.org |

Integration of 4 Methylumbelliferone Beta D Glucuronate in Diverse Biological Research Models Excluding Clinical Human Studies

In Vitro Cellular Models for Enzyme Activity Assessment

The MUG assay is widely employed in in vitro cellular models to quantify β-D-glucuronidase activity. This fluorogenic assay provides a quick and reliable method for measuring enzyme activity in cell lysates. abcam.com The fundamental principle involves the enzymatic hydrolysis of the non-fluorescent MUG substrate to the fluorescent 4-MU moiety, which emits light under long-wave UV (excitation ~360-365 nm, emission ~445-450 nm). caymanchem.commicrobiologyinfo.compromega.com This allows for the sensitive detection of enzyme presence and the quantification of its activity.

In a typical assay, cells are cultured and then lysed to release their contents. abcam.comnih.gov The lysate is then incubated with a MUG solution. nih.gov The resulting fluorescence is measured over time using a fluorometer, and the rate of 4-MU production is directly proportional to the β-D-glucuronidase activity in the sample. promega.comabcam.com

Cell Line Studies and Subcellular Localization of Enzyme Activity

MUG is utilized in studies involving various cell lines to investigate β-D-glucuronidase activity. For instance, research on B16F10 melanoma cells has used MUG to explore cellular metabolism and the effects of related compounds. nih.gov In such studies, after treating the cells with specific compounds, the cells are lysed, and the lysate is analyzed for changes in enzyme activity using MUG. nih.gov

Furthermore, MUG can be instrumental in determining the subcellular localization of β-D-glucuronidase activity. By fractionating cellular components (e.g., separating the cell pellet from the supernatant or isolating specific organelles) and then performing the MUG assay on each fraction, researchers can identify where the enzyme is most active within the cell. nih.gov This approach helps in understanding the enzyme's physiological role and the cellular compartments involved in glucuronide metabolism. A competitive assay format has also been developed; because other β-D-glucuronide compounds can act as competitors in the β-glucuronidase cleavage of MUG, this system can be adapted to detect the presence of other glucuronides generated by enzymes like glycosyl transferases. nih.gov

Primary Cell Culture Systems

The principles of the MUG-based assay are directly applicable to primary cell culture systems. While many published studies focus on established cell lines or tissue homogenates, the methodology for preparing cell lysates and measuring fluorescence is transferable to cells isolated directly from tissues. This allows for the investigation of β-D-glucuronidase activity in a context that more closely resembles the in vivo environment of the cells, avoiding potential phenotypic changes that can occur in immortalized cell lines.

Applications in Organoid and Three-Dimensional (3D) Culture Systems for Enzyme Functionality

Organoids and other 3D culture systems represent a significant advancement over traditional 2D cell monolayers by more accurately mimicking the complex cell-cell and cell-matrix interactions of native tissues. merckmillipore.com These models provide a more biologically relevant system for studying cellular functions and signaling pathways. merckmillipore.com

The MUG assay is well-suited for assessing enzyme functionality within these complex structures. Researchers can generate organoids, prepare lysates from these 3D cultures, and then use the fluorogenic MUG substrate to quantify β-D-glucuronidase activity. This application is crucial for understanding how enzyme function is regulated within a three-dimensional architecture that recapitulates organ-level physiology, offering insights that are not achievable in 2D culture.

Mechanistic Investigations in Tissue Homogenates and Subcellular Fractions

MUG is a cornerstone substrate for studying enzyme kinetics and mechanisms in tissue homogenates. An HPLC-based method has been developed to precisely measure the concentration of 4-methylumbelliferone (B1674119) released from MUG by β-glucuronidase in human tissue homogenates. nih.gov This method allows for the rapid and accurate determination of specific enzyme activity without requiring prior extraction of the product. nih.gov Its suitability has been demonstrated in enzyme kinetic experiments with human liver homogenates. nih.gov

The assay can be used to study enzyme substrate saturation kinetics and to optimize conditions like pH for the enzymatic reaction. nih.gov By incubating tissue preparations with MUG, researchers can investigate the activity of β-D-glucuronidase in various organs. abcam.comnih.gov For example, MUG has been used to analyze enzyme activity in the pancreas, muscle, and spleen from mouse models. nih.gov This approach is vital for understanding the metabolic processing of glucuronidated compounds in different tissues.

Table 1: Research Findings on the Application of 4-Methylumbelliferyl-β-D-glucuronide

| Research Model | Application of MUG | Key Findings | References |

|---|---|---|---|

| Cell Lines (e.g., B16F10) | Fluorogenic assay to measure β-D-glucuronidase activity in cell lysates and supernatants. | Allows for quantification of enzyme activity and study of metabolic pathways within cultured cells. | nih.gov |

| Tissue Homogenates (e.g., Liver) | HPLC method to quantify 4-methylumbelliferone liberated from MUG. | Provides a precise and rapid measurement of specific enzyme activity and allows for enzyme kinetic studies. | nih.gov |

| Microbiological Media | Incorporated into agar (B569324) or broth to detect β-D-glucuronidase-producing bacteria. | Enables rapid, sensitive, and specific identification of E. coli, which cleaves MUG to produce a fluorescent product. | microbeonline.comnih.govnih.gov |

| Urine Samples | Capillary electrophoresis with fluorescence detection to measure liberated 4-methylumbelliferone. | Facilitates the determination of β-glucuronidase activity with high sensitivity. | nih.gov |

Role in Microbiological Research for Enzyme Detection and Identification

In microbiology, MUG is a critical component of rapid identification methods for microorganisms, particularly bacteria. The test, often referred to as the MUG test, is based on the detection of β-D-glucuronidase, an enzyme present in a high percentage of certain bacterial species but absent in others. microbiologyinfo.comuniverse84a.com

The substrate is incorporated into various culture media, such as lauryl tryptose (LST) broth or solid agar plates. nih.govnih.gov When bacteria possessing β-D-glucuronidase grow in this medium, they hydrolyze MUG. microbiologyinfo.com The subsequent release of 4-methylumbelliferone results in a distinct blue fluorescence under long-wavelength UV light, allowing for easy and rapid identification of positive colonies or cultures. microbiologyinfo.comuniverse84a.com

Detection of Bacterial and Fungal Beta-D-glucuronidase Activity

The MUG test is most famously used for the rapid and presumptive identification of Escherichia coli. microbeonline.comglycosynth.co.uk Approximately 97% of E. coli strains produce β-D-glucuronidase and are therefore MUG-positive. microbiologyinfo.commicrobeonline.com This characteristic is exploited for detecting E. coli in food, water, and environmental samples. microbeonline.comnih.gov The MUG assay can be incorporated into standard methods like the Most Probable Number (MPN) technique for confirmatory testing. microbeonline.combio-rad.com It is noteworthy that some clinically significant strains, such as verotoxin-producing E. coli O157:H7, are typically MUG-negative, a feature that aids in their differentiation. microbiologyinfo.commicrobeonline.com While predominantly associated with E. coli, other bacteria, including some strains of Salmonella, Shigella, and Yersinia, also possess the enzyme and can yield a positive MUG test. microbiologyinfo.comuniverse84a.com

While the MUG assay is a cornerstone of bacterial identification, its application in mycology is less common but theoretically possible. The detection principle is universal: if a fungal species produces β-D-glucuronidase, it can be detected using a MUG-based fluorogenic assay. However, standard fungal diagnostic tests more commonly rely on other methods like immunoassays, mass spectrometry, or PCR. nih.gov The use of MUG for fungal detection would depend on the prevalence and activity level of β-D-glucuronidase in clinically relevant fungi.

Applications in Environmental Microbiology and Water Quality Monitoring

The detection of fecal contamination in water sources is a critical aspect of public health and environmental protection. The chemical compound 4-methylumbelliferyl-β-D-glucuronide (MUG) serves as a key substrate in a highly specific and rapid fluorogenic assay for the detection of Escherichia coli (E. coli), a primary indicator of fecal pollution. microbiologyinfo.combiosynth.com The principle of the MUG assay is based on the enzymatic activity of β-D-glucuronidase (GUS), which is present in the vast majority of E. coli strains but largely absent in other coliform bacteria. microbiologyinfo.com This enzyme hydrolyzes the non-fluorescent MUG substrate, cleaving the glycosidic bond to release 4-methylumbelliferone (4-MU), a compound that emits a distinct blue fluorescence under long-wave ultraviolet (UV) light (approximately 366 nm). microbiologyinfo.comasm.orgbloomtechz.com This fluorescence provides a clear and rapid indication of the presence of E. coli. asm.org

The MUG assay has been widely integrated into standard methods for water quality analysis, often incorporated into various culture media to enhance the specificity of E. coli detection. asm.orgnih.gov For instance, MUG is commonly added to EC broth and lauryl tryptose broth (LTB) for use in Most Probable Number (MPN) tests and to solid media like violet red bile agar for colony identification. asm.orgnih.gov The incorporation of MUG allows for the simultaneous assessment of traditional coliform characteristics (e.g., gas production from lactose (B1674315) fermentation) and the specific confirmation of E. coli through fluorescence. nih.gov This dual-check mechanism enhances the accuracy of water quality assessments.

Research has demonstrated the effectiveness of MUG-based assays in various environmental samples, including treated and untreated water, as well as food and shellfish. asm.orgnih.govnih.gov The U.S. Environmental Protection Agency has approved the use of EC broth with MUG (EC-MUG) as an effective and rapid method for the detection and verification of E. coli in environmental samples. asm.org Studies have shown that fluorescence observation can be more sensitive than traditional gas production methods for detecting E. coli, particularly for anaerogenic (non-gas-producing) strains, which constitute about 5% of the E. coli population. asm.org

The hydrolysis rate of MUG has also been investigated as a direct measure of fecal pollution levels in river waters. nih.gov Research comparing unamended water samples with filtered samples indicated a strong correlation between the MUG hydrolysis rate in filter residues and the concentration of fecal coliforms, suggesting that this method can be a sensitive technique for estimating fecal contamination, especially in locations with lower pollution levels. nih.gov

Below is a data table summarizing various media and conditions used for E. coli detection with 4-methylumbelliferyl-β-D-glucuronide.

| Culture Medium | MUG Concentration | Incubation Temperature | Incubation Time | Detection Method | Reference |

| Lauryl Tryptose Broth (LTB) | 100 µg/ml | 35°C | 24 hours | Fluorescence under UV light | nih.gov |

| EC Broth (EC-MUG) | 50-100 µg/ml | 35°C ± 2°C or 45.5°C | 18-24 hours | Fluorescence under UV light | asm.org |

| Solid Media (e.g., Violet Red Bile Agar) | Not specified | 37°C or 41.5°C | 8, 12, 24, or 48 hours | Fluorescence around colonies | nih.govnih.gov |

| Tryptone Soya Agar (TSA) | 50 µg/mL | 37°C | 24 hours | Fluorescence detection | medchemexpress.commedchemexpress.com |

Studies in Plant Molecular Biology for Gene Expression Analysis

In the field of plant molecular biology, 4-methylumbelliferyl-β-D-glucuronide is a cornerstone substrate for the GUS reporter system, one of the most widely used methods for analyzing gene expression. wikipedia.orgnih.gov This system utilizes the uidA gene from Escherichia coli, which encodes the enzyme β-glucuronidase (GUS). wikipedia.orgableweb.org Since higher plants, fungi, and most bacteria lack endogenous GUS activity, it serves as an excellent reporter gene with very low background interference. wikipedia.orgbitesizebio.com

The core of the GUS reporter system involves creating a gene fusion where the promoter sequence of a gene of interest is linked to the uidA coding sequence. wikipedia.org This construct is then introduced into a plant. The expression of the gene of interest will now also drive the production of the GUS enzyme. The activity of this enzyme, and thus the expression pattern of the target gene, can be monitored by applying a substrate that GUS can convert into a detectable product.

4-methylumbelliferyl-β-D-glucuronide is the preferred substrate for quantitative fluorometric analysis within the GUS system. nih.govbiotium.com When plant tissues containing the GUS enzyme are incubated with MUG, the enzyme cleaves it, releasing the highly fluorescent product 4-methylumbelliferone (4-MU). biotium.comcaymanchem.com The amount of fluorescence, which can be precisely measured using a fluorometer, is directly proportional to the level of GUS enzyme activity, thereby providing a quantitative measure of gene expression. nih.gov This makes the MUG-based assay particularly valuable for determining the strength of a promoter or for analyzing how gene expression levels change in response to different stimuli or developmental stages. wikipedia.org

The versatility of the GUS system is further enhanced by the availability of different substrates for different types of analysis. While MUG is used for quantitative assays, another common substrate, 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc), is used for histochemical localization of gene expression. ableweb.orgbitesizebio.com The cleavage of X-Gluc by GUS produces a blue precipitate, allowing for the visualization of which specific cells or tissues are expressing the gene of interest. ableweb.orgbitesizebio.com

The table below provides a comparison of the two primary assay methods used in the GUS reporter system.

| Feature | MUG Assay | X-Gluc Assay |

| Substrate | 4-methylumbelliferyl-β-D-glucuronide | 5-bromo-4-chloro-3-indolyl-β-D-glucuronide |

| Detection Principle | Fluorometric | Colorimetric/Histochemical |

| Product | Fluorescent 4-methylumbelliferone (blue fluorescence) | Insoluble blue precipitate |

| Type of Analysis | Quantitative | Qualitative (Localization) |

| Primary Application | Measuring the level of gene expression | Visualizing the location of gene expression |

| Reference | bitesizebio.comnih.gov | ableweb.orgbitesizebio.com |

The GUS reporter system, with 4-methylumbelliferyl-β-D-glucuronide as a key component for quantitative analysis, has been instrumental in numerous studies, from characterizing the function of gene promoters to identifying novel genes involved in processes like flower development. ableweb.orgnih.gov

Challenges, Limitations, and Future Directions in 4 Methylumbelliferone Beta D Glucuronate Research

Methodological Challenges in Assay Sensitivity and Specificity

The accuracy of assays utilizing 4-MUG is paramount, yet several factors can compromise the sensitivity and specificity of the results. These challenges often stem from the inherent properties of biological samples and the conditions under which the enzymatic reaction is measured.

A significant challenge in using 4-MUG is the presence of background fluorescence, or autofluorescence, in biological samples. thermofisher.com Many biological molecules naturally fluoresce, creating a "noise" that can obscure the specific signal generated from the enzymatic cleavage of 4-MUG. nih.gov This is particularly problematic when trying to detect low levels of GUS activity, as the analyte signal may approach the detection limit. nih.gov

The issue is compounded in complex samples like plant tissues or environmental samples, which may contain colored or fluorescent compounds that interfere with quantification. nih.govrsc.org For instance, plant-derived compounds can emit signals that overlap with the fluorescence of 4-methylumbelliferone (B1674119) (4-MU), the product of the GUS reaction. nih.gov Similarly, media containing dyes, such as those used in microbiology, can interfere with interpretation, potentially leading to false-negative results. microbenotes.comuniverse84a.comphdnest.commicrobiologyinfo.com Strategies to mitigate this include careful optical filtering, pre-irradiation to bleach autofluorescence, or the development of substrates with large Stokes shifts (the difference between the maximum excitation and emission wavelengths), which helps to separate the signal from background noise. nih.gov

The fluorescence of 4-MU, the reporter molecule, is highly dependent on the reaction environment, particularly pH. microbenotes.comphdnest.com The fluorescence intensity is significantly quenched at pH levels below the pKa of 4-MU. researchgate.net This necessitates careful control of the pH to ensure maximum signal, which can be a challenge as different β-glucuronidases have varying optimal pH ranges. For example, human liver β-glucuronidase has a pH optimum of 5.2, while E. coli β-glucuronidase is more active at a neutral or slightly alkaline pH. nih.gov

This pH dependency has traditionally led to discontinuous measurement methods, where the reaction is stopped and the pH is raised to maximize fluorescence. researchgate.net However, this approach prevents real-time monitoring of enzyme kinetics. Other factors such as temperature and solvent polarity can also alter the properties of the fluorophore, affecting the reproducibility and reliability of the assay. nih.gov Furthermore, the concentration of the 4-MUG substrate must be sufficient (typically 3 to 4 times the Michaelis constant, Km) to ensure that the measured activity is not limited by substrate availability. nih.gov

Advancements in Probe Design for Improved Performance

To overcome the limitations of traditional 4-MUG assays, researchers are actively developing new fluorogenic probes with enhanced properties. These advancements focus on optimizing the fluorophore for specific conditions and ensuring the signal remains localized to the site of enzyme activity.

A key area of development is the creation of substrates that are less susceptible to pH-dependent fluorescence quenching. One such example is ELF-97 beta-D-glucuronide, which yields a product that exhibits maximal fluorescence within the physiological pH range, making it more suitable for in-situ detection of GUS activity. nih.gov Another approach involves modifying the umbelliferone (B1683723) structure. For instance, a derivative called 6-chloro-4-methylumbelliferone (CMUG) has been shown to produce a more intense fluorescent signal compared to 4-MUG, enhancing sensitivity for detecting bacteria like E. coli. nih.govresearchgate.net The development of substrates with low pKa values allows for sensitive monitoring of enzymatic activity at more neutral pH levels. researchgate.net

| Substrate Derivative | Advantage | Reference |

| ELF-97 beta-D-glucuronide | Hydrolytic product exhibits maximal fluorescence at physiological pH and has a large Stokes shift, minimizing autofluorescence interference. | nih.gov |

| 6-chloro-4-methylumbelliferyl-β-D-glucuronide (CMUG) | Generates a fluorescent signal over twice that of MUG, enhancing detection sensitivity for E. coli. | nih.gov |

| Umbelliferone-3-carboxylic acid esters | Found to be superior to 4-methylumbelliferyl-β-D-glucoside (MU-GLU) for detecting enterococci after 18 hours of incubation. | nih.gov |

A significant problem, especially in microfluidic and in-situ assays, is the leakage of the fluorescent product away from the site of enzymatic activity. nih.gov This diffusion can lead to a loss of spatial resolution and inaccurate quantification. To address this, "leakage-free" probes have been designed. One strategy involves incorporating a negatively charged group, such as a carboxylic acid, into the coumarin (B35378) structure. This charge prevents the fluorophore from easily crossing cell membranes, effectively trapping it within the target compartment at physiological pH. nih.gov

Another approach is to design substrates that, upon enzymatic cleavage, form an insoluble precipitate. For example, the hydrolytic product of ELF-97 beta-D-glucuronide is a precipitate that remains at the site of GUS activity, making it ideal for histochemical localization in tissues. nih.gov These anchored fluorophores provide a more accurate representation of the spatial distribution of enzyme activity.

Unexplored Applications in Enzyme Research and Biotechnology

While 4-MUG is well-established for detecting GUS activity, its potential extends into several underexplored areas of research and biotechnology. The principles of its use can be adapted for a wider range of applications, from diagnostics to high-throughput screening.

The 4-MUG cleavage assay can be repurposed to detect the activity of other enzymes, such as UDP-glycosyltransferases (UGTs). nih.gov This is achieved through a competitive assay format where glucuronides produced by UGTs compete with 4-MUG for cleavage by GUS. nih.gov This opens the door to high-throughput screening of UGT activity, which is crucial for drug metabolism studies.

Potential for Single-Enzyme Kinetics and Stochastic Analysis

The high sensitivity of detection methods for 4-MU positions 4-MUG as a promising substrate for studying enzyme kinetics at the single-molecule level. Assays using 4-MUG can detect the fluorophore product at nanomolar concentrations, a critical requirement for observing the activity of individual enzyme molecules. promega.com

Detailed Research Findings:

High-Sensitivity Assays: The development of microplate fluorimetric assays allows for the measurement of enzymatic activities in minute samples, such as individual ectomycorrhizal tips, minimizing damage and allowing for repeated measurements on the same sample. nih.gov This demonstrates the feasibility of containing and analyzing reactions in very small volumes.

Advanced Separation Techniques: Capillary electrophoresis (CE) coupled with fluorescence detection has been employed to quantify the 4-MU liberated from 4-MUG. nih.gov This method is sensitive enough to determine one unit of β-glucuronidase activity within a 30-minute incubation period, showcasing the precision required for single-molecule studies. nih.gov

Stochastic Insights: At the single-molecule level, enzymatic reactions are stochastic, meaning they are governed by random fluctuations. The ability to detect the discrete catalytic events of a single β-glucuronidase molecule hydrolyzing 4-MUG would provide profound insights into its catalytic mechanism, conformational changes, and the static and dynamic disorder inherent in enzyme populations. While direct single-molecule studies with 4-MUG are an emerging area, the existing high-sensitivity methods provide the foundational technology for such investigations. promega.comnih.gov

Integration with Advanced Imaging Modalities

The fluorescent nature of the 4-MUG hydrolysis product is highly amenable to advanced imaging techniques, enabling the visualization of enzyme activity in situ within complex biological environments like cells and tissues.

Detailed Research Findings:

GUS Reporter Systems: In molecular biology, the GUS reporter system, which relies on 4-MUG, is a standard for monitoring gene expression through fluorescent detection. caymanchem.com This allows researchers to visualize where and when a specific gene is active in an organism.

Intravital Two-Photon Microscopy: A significant advancement is the use of intravital two-photon microscopy to track GUS activity in living animals. In mouse models, the fluorescent signal of 4-MU, generated from the metabolism of 4-MUG, has been successfully imaged in tissues such as the pancreas, lymph nodes, and connective tissue. nih.gov This technique provides unparalleled spatial and temporal resolution of enzyme activity within a living system. nih.gov The use of an 810 nm excitation wavelength for 4-MU visualization is specifically noted in these advanced imaging experiments. nih.gov

Computational Modeling and Simulation of Substrate-Enzyme Dynamics

Computational approaches are becoming increasingly vital for understanding the complex interactions between 4-MUG and the β-glucuronidase enzyme, as well as the broader implications of this activity in biological systems.

Detailed Research Findings:

Metagenomic Analysis: Computational pipelines have been developed to analyze large-scale metagenomic data to quantify the abundance of β-glucuronidase genes within the human gut microbiome. plos.org This type of modeling allows researchers to predict how variations in these enzyme levels between individuals might affect the metabolism of drugs that are processed by glucuronidation. plos.org For example, analysis has shown that the genus Bacteroides is a key contributor to gut microbial β-glucuronidase levels. plos.org